molecular formula C18H21NO2 B1374709 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol CAS No. 474396-94-6

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol

Cat. No.: B1374709
CAS No.: 474396-94-6
M. Wt: 283.4 g/mol
InChI Key: YYEPYDZORNOKCQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol is a chemical compound with the molecular formula C18H21NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features both benzyl and hydroxyphenyl groups.

Preparation Methods

The synthesis of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol typically involves the reaction of 1-benzylpiperidin-4-one with a suitable phenol derivative under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction proceeds under mild conditions, yielding the desired product in good yields .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the benzyl group to a methyl group.

    Substitution: The benzyl and hydroxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the hydroxy group typically yields a ketone, while reduction of the benzyl group can yield a methyl derivative .

Scientific Research Applications

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV into the cells. This interaction is mediated by the compound’s ability to form strong salt-bridge interactions with the receptor, effectively blocking the virus’s entry pathway .

Comparison with Similar Compounds

1-Benzyl-4-(2-hydroxyphenyl)piperidin-4-ol can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-benzyl-4-(2-hydroxyphenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c20-17-9-5-4-8-16(17)18(21)10-12-19(13-11-18)14-15-6-2-1-3-7-15/h1-9,20-21H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEPYDZORNOKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2O)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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